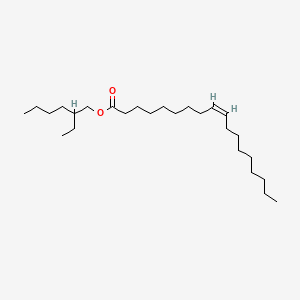

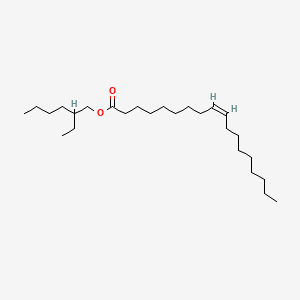

2-Ethylhexyl oleate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

26399-02-0 |

|---|---|

Molecular Formula |

C26H50O2 |

Molecular Weight |

394.7 g/mol |

IUPAC Name |

2-ethylhexyl (E)-octadec-9-enoate |

InChI |

InChI=1S/C26H50O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-23-26(27)28-24-25(6-3)22-8-5-2/h14-15,25H,4-13,16-24H2,1-3H3/b15-14+ |

InChI Key |

FOKDITTZHHDEHD-CCEZHUSRSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)CCCC |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(CC)CCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)CCCC |

Other CAS No. |

26399-02-0 |

physical_description |

Liquid |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 2-Ethylhexyl Oleate

This document provides a comprehensive overview of this compound, a versatile fatty acid ester. It details its chemical structure, physicochemical properties, relevant experimental protocols for its synthesis and analysis, and its applications, with a particular focus on its relevance to pharmaceutical sciences and drug development.

Core Chemical Identity

This compound is the ester formed from the condensation of oleic acid, a monounsaturated omega-9 fatty acid, and 2-ethylhexanol.[1][2] This structure imparts significant lipophilicity, making it an excellent emollient and solvent for nonpolar active pharmaceutical ingredients (APIs).

Physicochemical Properties

This compound is a clear, yellowish, or colorless oily liquid at room temperature with a characteristic mild, fatty odor.[1][5][9] Its high molecular weight and long, branched alkyl chain contribute to its low volatility, high boiling point, and excellent lubricating properties. It is insoluble in water but miscible with various organic solvents like hydrocarbons, ethers, and acetone.[1][10]

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Molecular Weight | 394.68 g/mol | [1][3][7][8][11] |

| Appearance | Clear, colorless to pale yellow liquid | [1][5][9][12] |

| Melting Point | ~ -20 °C | [1][2][13] |

| Boiling Point | > 300 °C (decomposition possible) | [13] |

| 465.8 °C at 760 mmHg | [14] | |

| Density | 0.867 g/cm³ | [5][13][14] |

| Refractive Index (n20/D) | 1.458 | [1][5][14] |

| Saponification Value | 135 - 145 mg KOH/g | [7] |

| Acid Value | ≤ 1.0 mg KOH/g | [7][12] |

| Solubility | Insoluble in water; Soluble in alcohol, acetone, benzene | [7][10][13] |

| log Kₒw (Octanol-Water) | > 10 (calculated) | [13] |

Applications in Research and Drug Development

The properties of this compound make it a valuable excipient in pharmaceutical formulations. Its primary roles include:

-

Solvent and Vehicle: Due to its lipophilic nature, it is an effective solvent and carrier for poorly water-soluble drugs, enhancing their dissolution and potentially improving bioavailability.[5][15] This is particularly useful in the formulation of parenteral (e.g., intramuscular injections) and topical drug delivery systems.[5][15]

-

Emollient: In topical and transdermal formulations, it acts as an emollient, softening and soothing the skin.[5][7] This property can improve skin penetration, allowing APIs to reach their target sites more effectively.[15]

-

Lubricant and Plasticizer: It is used as a lubricant and plasticizer in various applications, including medical devices and packaging.[5][10][14]

-

Viscosity Control Agent: It can be used to control the viscosity of complex formulations, particularly those with high wax or fat content.[1]

The logical workflow for incorporating this compound into a topical drug formulation is outlined below.

Experimental Protocols

This compound is typically synthesized via the esterification of oleic acid with 2-ethylhexanol. Both chemical and enzymatic methods are employed.

A. Chemical Synthesis (Acid Catalysis)

This method uses a strong acid catalyst to drive the reaction.

-

Materials:

-

Oleic Acid (10 mmol, ~2.82 g)

-

2-Ethylhexanol (12 mmol, ~1.56 g)

-

Porous phenol sulfonic acid-formaldehyde (PSF) resin catalyst (1.4 mol%)

-

Heptane (for analysis)

-

Internal standard (e.g., methyl heptadecanoate for GC analysis)

-

-

Protocol:

-

Combine oleic acid, 2-ethylhexanol, and the PSF catalyst in a 20 mL glass vial equipped with a magnetic stir bar.[3]

-

Heat the reaction mixture to 90 °C and stir for 6 hours.[3]

-

Monitor the reaction progress by taking small aliquots. Dilute the sample (e.g., 5 times) with heptane containing an internal standard and analyze by GC-MS.[3]

-

Upon completion (yields can reach >95%), cool the mixture to room temperature.[3]

-

Separate the solid catalyst from the liquid product by filtration.[3]

-

The resulting liquid is crude this compound, which can be further purified if necessary (e.g., by vacuum distillation).

-

B. Enzymatic Synthesis (Lipase Catalysis)

Enzymatic synthesis offers a greener alternative with milder reaction conditions.

-

Materials:

-

Oleic Acid and 2-Ethylhexanol (equimolar ratio)

-

Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

-

Solvent-free system

-

-

Protocol:

-

The synthesis is often performed in a continuous packed-bed or fluidized-bed reactor.[1][6][16]

-

Combine the substrates (oleic acid and 2-ethylhexanol) in an equimolar ratio.[6]

-

Pass the substrate mixture through the reactor containing the immobilized lipase. The flow rate is controlled to achieve a desired space-time (e.g., 12 hours).[1][6]

-

The product exiting the reactor is collected. The conversion can be analyzed using GC-MS.

-

This continuous process allows for high productivity and catalyst stability over long periods.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method for the identification and quantification of this compound.

-

Sample Preparation:

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 6890N or similar.

-

Column: Fused silica capillary column, such as an HP-5MS (30 m length, 0.25 mm i.d., 0.25 µm film thickness).[14]

-

Carrier Gas: Helium or Hydrogen.[17]

-

Injection: 1-2 µL, splitless mode at 280 °C.[14]

-

Oven Program: An example program could be: initial temperature 80-100 °C (hold 2 min), ramp at 15-20 °C/min to 280 °C, then ramp to 320 °C and hold for several minutes. Total run time is typically 30-40 minutes.[14]

-

Mass Spectrometer: Single quadrupole (e.g., Agilent 5973) or similar.

-

Ionization: Electron Impact (EI, 70 eV).

-

Acquisition Mode: Full scan (e.g., m/z 50-700) for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

-

Safety and Toxicology

This compound is considered to have low acute toxicity. Based on available data, it is not a skin irritant or sensitizer in humans under normal conditions, though slight irritation was noted in some animal studies.

Table 2: Toxicological Data for this compound

| Endpoint | Species | Route | Value | Reference(s) |

| Acute Oral Toxicity | Mouse | Oral | LD₅₀ > 5,000 mg/kg bw | |

| Acute Inhalation Toxicity | Rat | Inhalation | LC₅₀ > 5.7 mg/L (4h) | |

| Skin Irritation | Rabbit | Dermal | Slight, reversible irritation | |

| Eye Irritation | Rabbit | Ocular | Not irritating | |

| Mutagenicity | In vitro assays | - | Negative (Not genotoxic) | [13] |

-

Metabolism: It is expected that this compound hydrolyzes via esterases into its constituent parts: oleic acid and 2-ethylhexanol.[5][13]

-

Handling: Standard laboratory practices should be followed. Use in a well-ventilated area, wear protective gloves and safety goggles, and avoid breathing mists or vapors. For firefighting, use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Storage: Store in tightly closed containers in a cool, dry, and well-ventilated place. It is stable for at least 2 years under ambient conditions and is not damaged by freezing.[1]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. gcms.cz [gcms.cz]

- 4. series.publisso.de [series.publisso.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

- 8. Synthesis of palm-based ethylhexyl ester as a synthetic base oil for drilling fluids using chemical transesterification | Grasas y Aceites [grasasyaceites.revistas.csic.es]

- 9. zora.uzh.ch [zora.uzh.ch]

- 10. lipidmaps.org [lipidmaps.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. shimadzu.com [shimadzu.com]

- 15. arpi.unipi.it [arpi.unipi.it]

- 16. researchgate.net [researchgate.net]

- 17. agilent.com [agilent.com]

2-Ethylhexyl oleate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethylhexyl oleate, a versatile ester with significant applications across the pharmaceutical, cosmetic, and industrial sectors. This document outlines its chemical and physical properties, synthesis methodologies, and key applications, with a focus on its role in drug development as a formulation excipient.

Core Chemical and Physical Properties

This compound is the ester of 2-ethylhexanol and oleic acid.[1] It is a branched monosaturated fatty acid ester.[1] Its properties make it a valuable ingredient in various formulations.

| Property | Value | Reference(s) |

| CAS Number | 26399-02-0 | [1] |

| Molecular Formula | C₂₆H₅₀O₂ | [1] |

| Molecular Weight | 394.67 g/mol | [1] |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Melting Point | Approximately -20 °C | [1] |

| Boiling Point | 465 °C | [2] |

| Density | 0.867 g/cm³ | [2] |

| Viscosity (at 40°C) | 7-9 cSt | [3][4] |

| Solubility | Insoluble in water; miscible with hydrocarbons, ethers, and acetones | [1][3] |

Synthesis of this compound

The industrial production of this compound is primarily achieved through the esterification of oleic acid with 2-ethylhexanol. Both chemical and enzymatic synthesis routes have been established.

Chemical Synthesis Workflow

The chemical synthesis of this compound typically involves the direct esterification of oleic acid and 2-ethylhexanol in the presence of a catalyst at elevated temperatures.

Enzymatic Synthesis

Enzymatic synthesis offers a more environmentally friendly alternative to chemical methods. This process often utilizes immobilized lipases as catalysts.

Experimental Protocol: Enzymatic Synthesis in a Fluidized Bed Reactor [5]

-

Biocatalyst: Candida antarctica lipase immobilized on magnetic poly(styrene-co-divinylbenzene) particles is used as the catalyst.[5]

-

Reaction System: A solvent-free fluidized bed reactor is employed for the continuous synthesis.[5]

-

Reactants: Oleic acid and 2-ethylhexanol are used as substrates.[5]

-

Operating Conditions: The reaction is carried out at a space time of 12 hours and a bed porosity of 0.892 to achieve high ester productivity.[5]

-

Analysis: The reaction products are analyzed by gas chromatography (GC) to determine the esterification yield.[6]

Applications in Research and Drug Development

This compound is a multifunctional excipient utilized in various pharmaceutical and cosmetic formulations.

| Application Area | Function | Reference(s) |

| Topical Formulations | Emollient, skin-conditioning agent, solvent | [7][8] |

| Transdermal Delivery | Penetration enhancer | [9] |

| Drug Formulation | Solubilizing agent to enhance bioavailability | [7] |

| Cosmetics | Emollient in creams, lotions, and makeup | [7][8] |

| Industrial | Lubricant, plasticizer, surfactant | [1][10] |

Role as a Dermal Penetration Enhancer

In transdermal drug delivery, this compound can act as a penetration enhancer, facilitating the transport of active pharmaceutical ingredients (APIs) through the stratum corneum, the outermost layer of the skin.

Analytical Methodologies

The purity and concentration of this compound in various matrices are commonly determined using gas chromatography.

Experimental Protocol: Gas Chromatography (GC) Analysis [6][11]

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., HP-5MS) is utilized.[11]

-

Sample Preparation: The sample containing this compound is diluted in a suitable solvent, such as heptane or ethyl acetate.[6][11] An internal standard, like methyl heptadecanoate, may be added for quantification.[6]

-

Chromatographic Conditions:

-

Injector Temperature: Typically set to a high temperature to ensure volatilization of the sample.

-

Oven Temperature Program: A temperature gradient is programmed to separate the components of the sample.

-

Detector Temperature: The FID is maintained at a high temperature.

-

Carrier Gas: An inert gas like helium or nitrogen is used as the carrier gas.

-

-

Data Analysis: The concentration of this compound is determined by comparing the peak area of the analyte to that of a standard of known concentration.[11]

Safety and Toxicology

This compound has been evaluated for its safety in cosmetic and industrial applications.

| Endpoint | Result | Reference(s) |

| Skin Irritation | Not irritating to the skin in rabbits.[12] | [12] |

| Eye Irritation | Not irritating to the eyes in rabbits.[12] | [12] |

| Genotoxicity | Not found to have genotoxic potential in in vitro assays.[3] | [3] |

| Carcinogenicity | No carcinogenicity studies are available; however, its metabolites (2-ethylhexanol and oleic acid) are not considered carcinogenic. | [3][12] |

| Dermal Sensitization | No sensitizing potential has been indicated.[12] | [12] |

The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that ethylhexyl oleate is safe in the present practices of use and concentration in cosmetics when formulated to be non-irritating.[13][14]

References

- 1. 2 ETHYL HEXYL OLEATE - Ataman Kimya [atamanchemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. zora.uzh.ch [zora.uzh.ch]

- 4. en.triest.com.tr [en.triest.com.tr]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. dataintelo.com [dataintelo.com]

- 8. henichemicals.com [henichemicals.com]

- 9. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-ETHYLHEXYL ESTERS [pacificspecialityoils.com]

- 11. ijpar.com [ijpar.com]

- 12. series.publisso.de [series.publisso.de]

- 13. cir-safety.org [cir-safety.org]

- 14. Ethylhexyl Oleate | C26H50O2 | CID 6438028 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Ethylhexyl Oleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethylhexyl oleate, a widely used emollient and lubricant in the pharmaceutical and cosmetic industries. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with general experimental protocols for their acquisition.

Data Presentation

While a complete, publicly available dataset of all spectroscopic data for this compound is not readily accessible, this guide compiles typical and expected values based on the analysis of its constituent parts (oleic acid and 2-ethylhexanol) and data from closely related ester compounds. The following tables summarize the anticipated quantitative data for easy reference and comparison.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Assigned Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |

| Terminal CH₃ (Oleyl chain) | ~0.88 | Triplet | 3H |

| Terminal CH₃ (Ethylhexyl chain) | ~0.85 - 0.95 | Multiplet | 6H |

| -(CH₂)n- (Aliphatic chain) | ~1.20 - 1.40 | Multiplet | ~30H |

| CH (Ethylhexyl chain) | ~1.50 - 1.60 | Multiplet | 1H |

| β-CH₂ to C=O | ~1.62 | Multiplet | 2H |

| Allylic CH₂ | ~2.01 | Multiplet | 4H |

| α-CH₂ to C=O | ~2.28 | Triplet | 2H |

| O-CH₂ (Ethylhexyl chain) | ~4.00 | Doublet | 2H |

| -CH=CH- (Oleyl chain) | ~5.34 | Multiplet | 2H |

Note: Predicted values are based on typical chemical shifts for fatty acid esters and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Assigned Carbons | Chemical Shift (δ) ppm (Predicted) |

| CH₃ (Terminal, Oleyl & Ethylhexyl) | ~14.1 |

| CH₂ (Aliphatic chain) | ~22.7 - 31.9 |

| CH₂ (Allylic) | ~27.2 |

| CH₂ (α to C=O) | ~34.1 |

| CH (Ethylhexyl chain) | ~38.8 |

| O-CH₂ (Ethylhexyl chain) | ~66.5 |

| -CH=CH- (Oleyl chain) | ~129.8, ~130.0 |

| C=O (Ester) | ~173.3 |

Note: Predicted values are based on typical chemical shifts for fatty acid esters and may vary depending on the solvent and experimental conditions.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |

| C-H stretch (alkane) | ~2850 - 2960 | Strong |

| C=O stretch (ester) | ~1735 - 1750 | Strong |

| C-O stretch (ester) | ~1170 | Strong |

| =C-H bend (alkene) | ~720 | Medium |

Note: Predicted values are based on characteristic infrared absorption frequencies for esters.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Interpretation |

| 394.67 | [M]+ (Molecular Ion) |

| 282 | [M - C₈H₁₆]+ (Loss of 2-ethylhexene) |

| 265 | [C₁₈H₃₃O₂]+ (Oleoyl cation) |

| 113 | [C₈H₁₇]+ (2-ethylhexyl cation) |

Note: Predicted fragmentation patterns are based on common fragmentation pathways for fatty acid esters.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in this compound for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters include a spectral width of 200-250 ppm, a longer relaxation delay (e.g., 2-10 seconds), and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation: As this compound is a liquid, it can be analyzed neat. Place a drop of the sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum. Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its identity and structure.

Methodology:

-

Sample Preparation: Dilute a small amount of this compound in a suitable volatile solvent (e.g., methanol or hexane).

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample.

-

Data Acquisition:

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer ionization method like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The fragmentation pattern can be interpreted to deduce the structure of the molecule.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

The Solubility Profile of 2-Ethylhexyl Oleate in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the solubility characteristics of 2-Ethylhexyl oleate, a key excipient in pharmaceutical formulations, supported by experimental protocols and logical workflows for its application in drug delivery systems.

Introduction

This compound (CAS No. 26399-02-0) is a branched-chain fatty acid ester synthesized from 2-ethylhexanol and oleic acid. Its chemical structure, characterized by a long alkyl chain, imparts a high degree of lipophilicity, making it a valuable component in a variety of pharmaceutical and cosmetic applications.[1] For researchers, scientists, and drug development professionals, a thorough understanding of its solubility in various organic solvents is paramount for formulation design, stability testing, and ensuring optimal therapeutic efficacy. This technical guide provides a comprehensive overview of the solubility of this compound, details experimental methodologies for its determination, and illustrates its role in drug delivery through logical workflow diagrams.

Data Presentation: Solubility of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical nature as a large, nonpolar molecule and information available for structurally similar esters, a qualitative and inferred solubility profile can be presented. The principle of "like dissolves like" is the primary determinant of its solubility.

Table 1: Qualitative and Inferred Solubility of this compound in Common Organic Solvents

| Solvent Class | Specific Solvents | Expected Solubility | Rationale & References |

| Hydrocarbons | Heptane, Hexane, Mineral Oil | Miscible | The nonpolar hydrocarbon chains of this compound have strong affinity for nonpolar hydrocarbon solvents. It is reported to be completely miscible in mineral oil.[2] |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble/Miscible | The large nonpolar portion of the molecule allows for favorable interactions with aromatic solvents.[3] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble/Miscible | As a relatively nonpolar solvent, ether is expected to readily dissolve the lipophilic ester.[3][4] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble/Miscible | Acetone is a polar aprotic solvent that can dissolve a wide range of organic compounds, including esters.[3][4] |

| Alcohols | Ethanol, Isopropanol, Methanol | Soluble/Miscible | While alcohols are polar, the alkyl chains are long enough to allow for miscibility with the long hydrocarbon tail of this compound.[4][5] |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble/Miscible | These solvents are effective at dissolving a wide range of organic compounds, including large esters. |

| Polar Protic Solvents | Water | Insoluble | The large, nonpolar hydrocarbon tail of this compound prevents it from forming favorable interactions with the highly polar water molecules.[6] |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Sparingly Soluble to Insoluble | The high polarity of these solvents makes them poor solvents for the highly lipophilic this compound. |

Experimental Protocols

For researchers requiring precise quantitative solubility data for their specific applications, the following experimental protocol, based on the principles outlined in the United States Pharmacopeia (USP) and OECD guidelines, can be employed.[1][7]

Protocol: Determination of this compound Solubility by the Shake-Flask Method

1. Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

2. Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled orbital shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with a suitable detector)

3. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials or flasks containing a known volume of the selected organic solvent. The excess solute should be clearly visible to ensure saturation.

-

Seal the containers to prevent solvent evaporation.

-

Place the containers in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This may take 24 to 72 hours. A preliminary time-course study is recommended to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the containers to rest at the constant temperature for at least 4 hours to allow undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) glass syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-particles.

-

Dilute the filtered sample to a suitable concentration for analysis with the chosen analytical method.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Analyze the calibration standards and the prepared sample using a validated analytical method (e.g., GC-FID).

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

4. Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)

5. Reporting:

-

Report the solubility as the mean ± standard deviation of at least three replicate determinations at the specified temperature.

Mandatory Visualizations

Logical Workflow for Solubility Determination

The following diagram outlines the logical steps involved in the experimental determination of the solubility of an excipient like this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Role of this compound in Self-Emulsifying Drug Delivery Systems (SEDDS)

This compound can serve as the oil phase in Self-Emulsifying Drug Delivery Systems (SEDDS), which are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract.[8][9][10][11] This enhances the solubilization and absorption of poorly water-soluble drugs.

Caption: Logical workflow of a SEDDS formulation using this compound.

Mechanism of this compound as a Permeation Enhancer

Fatty acid esters like this compound can act as permeation enhancers in topical and transdermal drug delivery systems by reversibly disrupting the highly organized structure of the stratum corneum, the outermost layer of the skin.[12][13]

Caption: Mechanism of this compound as a skin permeation enhancer.

Conclusion

While quantitative solubility data for this compound remains a gap in readily available literature, its qualitative solubility profile is well-understood based on its chemical properties and comparison with analogous esters. It is a versatile, lipophilic excipient with excellent solubility in nonpolar organic solvents. For drug development professionals, the provided experimental protocol offers a robust framework for determining precise solubility values tailored to specific formulation needs. Furthermore, the illustrative diagrams clarify its significant roles in advanced drug delivery systems, such as SEDDS, and as a permeation enhancer, highlighting its importance in overcoming the challenges associated with the delivery of poorly soluble active pharmaceutical ingredients.

References

- 1. usp.org [usp.org]

- 2. New Insights on the Mechanism of Fatty Acids as Buccal Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. zhishangchemical.com [zhishangchemical.com]

- 4. consolidated-chemical.com [consolidated-chemical.com]

- 5. phexcom.com [phexcom.com]

- 6. filab.fr [filab.fr]

- 7. uspnf.com [uspnf.com]

- 8. researchgate.net [researchgate.net]

- 9. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends | MDPI [mdpi.com]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. Fatty Alcohols, Fatty Acids, and Fatty Acid Esters as Penetration Enhancers | Semantic Scholar [semanticscholar.org]

- 13. Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Ethylhexyl Oleate: Natural Occurrence and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylhexyl oleate, a branched long-chain fatty acid ester, is a compound of significant interest across various industrial sectors, including cosmetics, lubricants, and pharmaceuticals. Its properties as an emollient, lubricant, and solvent are well-established. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its natural occurrence (or lack thereof) and its chemical and enzymatic synthesis routes. Detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and potential biological signaling pathways are presented to serve as a valuable resource for professionals in research and development.

Natural Occurrence

Despite the widespread use of its precursor, oleic acid, in nature, there is a conspicuous absence of scientific literature reporting the isolation of this compound from natural sources. Extensive searches of chemical databases and scientific publications have not yielded any evidence of its biosynthesis in plants, animals, or microorganisms. The raw materials for its industrial production are derived from natural sources, such as oleic acid from vegetable oils like palm oil. However, this compound itself is broadly considered a synthetic compound, a product of industrial esterification processes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its application in various formulations and for designing synthesis and purification processes.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₅₀O₂ | [1][2] |

| Molecular Weight | 394.68 g/mol | [1] |

| CAS Number | 26399-02-0 | [3] |

| Appearance | Clear, colorless to pale yellow liquid | [1][3] |

| Melting Point | Approx. -20 °C | [3] |

| Boiling Point | > 300 °C (decomposition possible) | [4] |

| Density | 0.87 g/cm³ | [4] |

| Solubility | Insoluble in water; Soluble in hydrocarbons, ethers, and acetone | [1][4] |

| log Kₒw (octanol-water partition coefficient) | > 10 (calculated) | [4] |

| Viscosity | 7.8 cSt at 40 °C | [4] |

Synthesis of this compound

This compound is primarily synthesized through the esterification of oleic acid with 2-ethylhexanol. This can be achieved through chemical catalysis, enzymatic catalysis, or with the assistance of microwave irradiation.

Chemical Synthesis

Acid catalysts are commonly employed for the esterification of oleic acid. A notable example is the use of a solid acid catalyst, which offers advantages in terms of separation and reusability.

This protocol is based on the general procedure described for the esterification of oleic acid with an alcohol using a solid acid catalyst.[5]

Materials:

-

Oleic acid (10 mmol, ~2.82 g)

-

2-Ethylhexanol (12 mmol, ~1.56 g)

-

Porous phenol sulfonic acid-formaldehyde (PSF) resin catalyst (1.4 mol% relative to oleic acid)

-

Heptane

-

Methyl heptadecanoate (internal standard for GC-MS)

-

Nitrogen gas supply

-

Standard laboratory glassware (20 mL glass vial with a magnetic stir bar, condenser)

-

Heating mantle with magnetic stirring capabilities

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a 20 mL glass vial equipped with a magnetic stir bar, add oleic acid (10 mmol) and 2-ethylhexanol (12 mmol).

-

Add the porous phenol sulfonic acid-formaldehyde resin catalyst (1.4 mol%).

-

Place the vial in a heating mantle and heat the reaction mixture to 90 °C with continuous stirring.

-

Maintain the reaction at 90 °C for 6 hours under a nitrogen atmosphere to prevent oxidation.

-

Monitor the reaction progress by taking small aliquots of the reaction mixture at regular intervals. Dilute the aliquot with heptane and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) using methyl heptadecanoate as an internal standard.

-

Upon completion of the reaction (as determined by the disappearance of the limiting reactant), cool the mixture to room temperature.

-

Separate the solid catalyst from the reaction mixture by filtration.

-

The catalyst can be washed with a suitable solvent (e.g., heptane), dried in vacuo, and stored for reuse.

-

The filtrate, containing the crude this compound, can be purified by removing the excess 2-ethylhexanol and any remaining solvent under reduced pressure using a rotary evaporator.

Expected Yield: ~96%[5]

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly specific alternative to chemical methods, often proceeding under milder reaction conditions. Lipases, particularly from Candida antarctica, are widely used for this purpose.

This protocol describes a solvent-free enzymatic synthesis in a batch reactor.

Materials:

-

Oleic acid

-

2-Ethylhexanol

-

Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

-

Molecular sieves (optional, for water removal)

-

Incubator shaker

-

Standard laboratory glassware

Procedure:

-

In a screw-capped flask, combine oleic acid and 2-ethylhexanol. A molar ratio of 1:1 is a common starting point, though optimization may be required.

-

Add the immobilized lipase to the mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrate weight.

-

If desired, add molecular sieves to the reaction mixture to remove the water produced during esterification, which can shift the equilibrium towards the product.

-

Place the flask in an incubator shaker set at 50 °C and agitate at a suitable speed (e.g., 200 rpm).

-

Monitor the reaction progress over time by taking samples and analyzing them for the concentration of this compound using methods such as GC-MS or ¹H NMR.

-

The reaction is typically allowed to proceed for 24-48 hours or until equilibrium is reached.

-

After the reaction, the immobilized enzyme can be easily recovered by filtration and washed for reuse in subsequent batches.

-

The product, this compound, can be used directly or purified further if necessary.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the esterification reaction, leading to shorter reaction times and potentially higher yields.

This protocol provides a general guideline for the microwave-assisted esterification of oleic acid and 2-ethylhexanol.

Materials:

-

Oleic acid

-

2-Ethylhexanol

-

Acid catalyst (e.g., p-toluenesulfonic acid or a solid acid catalyst)

-

Microwave reactor equipped with a magnetic stirrer and reflux condenser

-

Standard laboratory glassware

Procedure:

-

In a microwave-safe reaction vessel, combine oleic acid and 2-ethylhexanol. A molar excess of the alcohol is often used.

-

Add the acid catalyst to the mixture.

-

Place the vessel in the microwave reactor, secure the reflux condenser, and begin stirring.

-

Apply microwave irradiation at a set power and temperature. Typical conditions can range from 100-300 W and temperatures from 80-150 °C. The reaction time is significantly shorter than conventional heating, often in the range of 10-60 minutes.

-

Monitor the reaction progress using appropriate analytical techniques.

-

After completion, cool the reaction mixture and work up as described in the chemical synthesis protocol (filtration of solid catalyst, removal of excess alcohol and solvent).

Experimental Workflows and Diagrams

The following diagrams, generated using the DOT language, illustrate the workflows for the synthesis and analysis of this compound.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. arpi.unipi.it [arpi.unipi.it]

- 3. researchgate.net [researchgate.net]

- 4. talenta.usu.ac.id [talenta.usu.ac.id]

- 5. Study of Esterification between Oleic Acid and 2-Ethyl Hexanol by using the Microwave Method | International Journal of Ecophysiology [talenta.usu.ac.id]

Navigating the Environmental Profile of 2-Ethylhexyl Oleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the biodegradability and environmental impact of 2-Ethylhexyl oleate, a common excipient in pharmaceutical and cosmetic formulations. By synthesizing available data on its environmental fate and ecotoxicity, this document aims to equip researchers and drug development professionals with the critical information needed for thorough environmental risk assessments. All data is presented in standardized tables for clarity, and detailed experimental protocols for key studies are provided.

Executive Summary

This compound is an ester of 2-ethylhexanol and oleic acid. While often described as "biodegradable" in commercial literature, standardized testing indicates that it is not readily biodegradable . This distinction is critical for understanding its persistence in the environment. Ecotoxicity studies reveal that while it has a low acute toxicity to fish and activated sludge, it shows higher toxicity towards aquatic invertebrates and algae. Its high lipophilicity, indicated by a large calculated log Kow, suggests a potential for bioaccumulation; however, this is likely mitigated by its metabolic pathway, which involves hydrolysis into its constituent alcohol and fatty acid, both of which are further metabolized.

Biodegradability Assessment

Standardized testing for ready biodegradability is crucial for determining the persistence of a substance in the environment. The Organisation for Economic Co-operation and Development (OECD) provides a suite of guidelines for these assessments, with the OECD 301 series being the most common for screening-level analysis.

A key study on a substance containing this compound, conducted according to the OECD 301F guideline (Manometric Respirometry Test), showed 32% degradation over a 28-day period [1]. According to OECD criteria, a substance must achieve at least 60% degradation within a 10-day window during the 28-day test to be classified as "readily biodegradable"[2]. Therefore, this compound does not meet the criteria for ready biodegradability, suggesting it may persist in the environment for a longer duration. Another study using the OECD 301B method (CO2 Evolution Test) on a related substance also concluded that it was not readily biodegradable[1].

Table 1: Ready Biodegradability of this compound

| Test Guideline | Inoculum | Test Duration | Result | Conclusion |

| OECD 301F (Manometric Respirometry) | Activated Sludge | 28 days | 32% degradation | Not Readily Biodegradable[1] |

Experimental Protocol: OECD 301F - Manometric Respirometry Test

The OECD 301F test evaluates the biodegradability of a chemical substance by measuring the amount of oxygen consumed by microorganisms during its degradation.

-

Principle: A known volume of a mineral medium containing the test substance as the sole source of organic carbon is inoculated with a microbial population (typically activated sludge) in a closed flask. The consumption of oxygen is measured over 28 days using a manometer, which detects pressure changes resulting from oxygen uptake. Carbon dioxide produced during respiration is absorbed by a potassium hydroxide solution. The amount of oxygen consumed is then expressed as a percentage of the theoretical oxygen demand (ThOD) of the substance.

-

Test Setup:

-

Test Vessels: Closed respirometer flasks.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant, not adapted to the test substance.

-

Test Substance Concentration: Typically 100 mg/L, providing a ThOD of at least 50-100 mg/L.

-

Controls:

-

Blank control (inoculum only) to measure endogenous respiration.

-

Reference control (a readily biodegradable substance like sodium benzoate) to verify the activity of the inoculum.

-

Toxicity control (test substance and reference substance) to check for inhibitory effects of the test substance on the microorganisms.

-

-

Temperature: Maintained at a constant 20 ± 1°C.

-

Duration: 28 days.

-

-

Data Analysis: The percentage of biodegradation is calculated as: % Biodegradation = (Oxygen consumed by test substance - Oxygen consumed by blank) / ThOD * 100

Ecotoxicity Profile

The ecotoxicity of this compound has been evaluated across different trophic levels in the aquatic environment. The results indicate varying levels of toxicity to different organisms.

Table 2: Aquatic Ecotoxicity of this compound

| Organism | Test Guideline | Endpoint | Duration | Result (mg/L) |

| Fish (Danio rerio) | OECD 203 (Fish, Acute Toxicity Test) | LC50 | 96 hours | > 100 |

| Aquatic Invertebrates (Daphnia magna) | OECD 202 (Daphnia sp. Acute Immobilisation Test) | EC50 | 48 hours | > 100 |

| Algae (Desmodesmus subspicatus) | OECD 201 (Alga, Growth Inhibition Test) | EC50 | 72 hours | > 100 |

| Activated Sludge | - | EC50 | 3 hours | > 1000 |

Experimental Protocols for Ecotoxicity Testing

-

Principle: This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.

-

Test Organism: Typically zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss).

-

Test Design: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system. Mortalities are recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The LC50 value is calculated at the end of the 96-hour exposure.

-

Principle: This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the organisms (EC50) within a 48-hour period.

-

Test Organism: Daphnia magna, less than 24 hours old.

-

Test Design: Daphnids are exposed to a series of concentrations of the test substance. Immobilization is observed at 24 and 48 hours.

-

Endpoint: The EC50 for immobilization is calculated at 48 hours.

-

Principle: This test evaluates the effect of a substance on the growth of a freshwater algal species. The endpoint is the concentration that inhibits growth by 50% (EC50) over a 72-hour period.

-

Test Organism: Commonly Desmodesmus subspicatus or Pseudokirchneriella subcapitata.

-

Test Design: Exponentially growing algal cultures are exposed to various concentrations of the test substance. Growth is measured by cell counts or another biomass surrogate.

-

Endpoint: The EC50 based on growth rate inhibition is calculated after 72 hours.

Environmental Fate and Transport

The environmental fate of a chemical is governed by its physical and chemical properties, as well as its susceptibility to various degradation and transport processes.

Hydrolysis

As an ester, this compound is susceptible to hydrolysis, breaking down into its constituent alcohol (2-ethylhexanol) and fatty acid (oleic acid). This is a primary degradation pathway in the environment. Both 2-ethylhexanol and oleic acid are readily metabolized by microorganisms.

Bioaccumulation Potential

The potential for a substance to bioaccumulate in organisms is often initially assessed using its octanol-water partition coefficient (log Kow). A high log Kow value suggests a greater affinity for fatty tissues and thus a higher potential for bioaccumulation.

Conclusion and Recommendations

The available data indicates that this compound is not readily biodegradable and therefore has the potential for persistence in the environment. While its acute toxicity to fish is low, it demonstrates a higher level of toxicity to aquatic invertebrates and algae. The high calculated log Kow suggests a potential for bioaccumulation, although this may be limited by its hydrolysis into more easily metabolized compounds.

For drug development professionals and researchers, these findings underscore the importance of considering the environmental impact of excipients in pharmaceutical formulations. It is recommended that:

-

Environmental risk assessments for formulations containing this compound should account for its persistence and aquatic toxicity profile.

-

The potential for bioaccumulation should be considered, particularly in the absence of experimental BCF data.

-

Where possible, the use of readily biodegradable alternatives with a more favorable environmental profile should be explored.

This technical guide provides a foundational understanding of the environmental properties of this compound. Further research, particularly experimental studies on its bioaccumulation potential, would provide a more complete picture of its environmental impact.

References

Unraveling the Thermal Degradation of 2-Ethylhexyl Oleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal decomposition of 2-Ethylhexyl oleate, a widely used ester in various industrial applications, including as a lubricant and plasticizer. Understanding its behavior at elevated temperatures is crucial for ensuring product stability, predicting potential degradation products, and developing robust formulations. This document provides a comprehensive overview of the expected decomposition products, plausible degradation pathways, and detailed experimental protocols for their analysis.

Core Principles of Thermal Decomposition

The thermal degradation of this compound, an ester of the unsaturated fatty acid oleic acid and the branched-chain alcohol 2-ethylhexanol, is a complex process governed by free-radical chain reactions. At elevated temperatures, the molecule can undergo scission at several key locations, primarily influenced by the presence of the double bond in the oleate chain and the ester linkage. The decomposition is accelerated by factors such as the presence of oxygen and metallic catalysts.

The primary decomposition pathways are expected to involve:

-

Oxidation: The initiation of free-radical chain reactions, particularly at the allylic positions of the oleic acid backbone, leading to the formation of hydroperoxides. These hydroperoxides are unstable and decompose to form a variety of smaller, volatile compounds.

-

Ester Pyrolysis: A concerted elimination reaction that can lead to the formation of an alkene and a carboxylic acid.

-

Chain Scission: The breaking of carbon-carbon bonds within the long alkyl chains, leading to the formation of a complex mixture of smaller hydrocarbons.

Predicted Thermal Decomposition Products

While specific quantitative data for the thermal decomposition of this compound is not extensively available in public literature, a comprehensive profile of the likely products can be compiled by examining the degradation of its constituent parts (oleic acid and 2-ethylhexanol) and analogous long-chain fatty acid esters.

The decomposition will yield a complex mixture of volatile and non-volatile products. The primary classes of compounds expected are:

-

Aldehydes and Ketones: Formed from the cleavage of hydroperoxides during the oxidation of the oleate chain.

-

Alcohols: Including the parent alcohol, 2-ethylhexanol, and smaller chain alcohols resulting from chain scission.

-

Carboxylic Acids: Including the parent fatty acid, oleic acid, and shorter-chain acids.

-

Hydrocarbons: A diverse range of alkanes and alkenes resulting from decarboxylation and chain fragmentation.

-

Carbon Oxides: Carbon dioxide (CO₂) and carbon monoxide (CO) are expected products, particularly from decarboxylation and decarbonylation reactions.

The following table summarizes the anticipated decomposition products based on the analysis of similar compounds.

| Product Class | Specific Examples | Likely Origin |

| Aldehydes | Propanal, Butanal, Pentanal, Hexanal, Heptanal, Octanal, Nonanal, Decanal | Oxidation and cleavage of the oleate double bond |

| Ketones | Various aliphatic ketones | Oxidation and cleavage of the oleate double bond |

| Alcohols | 2-Ethylhexanol, shorter-chain alcohols | Ester hydrolysis, chain scission |

| Carboxylic Acids | Oleic acid, shorter-chain fatty acids | Ester hydrolysis, oxidation |

| Hydrocarbons | Methane, Ethylene, Alkanes (C8-C17), Alkenes | Decarboxylation of fatty acids, chain scission |

| Carbon Oxides | Carbon Dioxide (CO₂), Carbon Monoxide (CO) | Decarboxylation, decarbonylation |

Plausible Decomposition Pathways

The thermal degradation of this compound can be visualized through a series of interconnected pathways. The following diagram illustrates a simplified logical flow of the major decomposition routes.

Caption: Simplified pathways of this compound thermal decomposition.

Experimental Protocols

To experimentally determine the thermal decomposition products of this compound, a combination of analytical techniques is required. The primary methods are Thermogravimetric Analysis (TGA) to determine the thermal stability and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) to identify the degradation products.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.

Methodology:

-

Instrument: A thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a sample pan (e.g., platinum or alumina).

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or in the presence of an oxidizing gas like air, at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition and the temperatures of maximum mass loss rates.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To separate and identify the volatile and semi-volatile products formed during the thermal decomposition of this compound.

Methodology:

-

Instrument: A pyrolysis unit directly coupled to a Gas Chromatograph-Mass Spectrometer (GC/MS).

-

Sample Preparation: A small amount of this compound (microgram to low milligram range) is placed in a pyrolysis sample cup or tube.

-

Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 500-800 °C) for a short duration (e.g., 10-20 seconds) in an inert atmosphere (e.g., helium). This rapid heating ensures that the decomposition products are quickly transferred to the GC column.

-

Gas Chromatography: The volatile pyrolysis products are swept into the GC column by the carrier gas. The column (e.g., a capillary column with a non-polar stationary phase) separates the components based on their boiling points and interactions with the stationary phase. A typical temperature program for the GC oven would be to hold at a low temperature (e.g., 40 °C) for a few minutes, then ramp up to a high temperature (e.g., 300 °C).

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum for each component.

-

Data Analysis: The individual components are identified by comparing their mass spectra to a library of known spectra (e.g., NIST/Wiley library). The relative abundance of each product can be estimated from the peak areas in the total ion chromatogram.

The following diagram outlines the workflow for the Py-GC/MS analysis.

Caption: Experimental workflow for Py-GC/MS analysis.

Conclusion

The thermal decomposition of this compound is a multifaceted process that results in a wide array of degradation products. While direct experimental data is limited, a robust understanding of the degradation of its constituent fatty acid and alcohol moieties, along with general principles of organic chemistry, allows for the prediction of the primary decomposition pathways and products. For researchers and professionals in drug development and related fields, a thorough understanding of these degradation processes is essential for ensuring the stability and safety of formulations containing this common ester. The experimental protocols outlined in this guide provide a framework for the detailed analysis of its thermal decomposition profile.

An In-depth Technical Guide to the Hydrolysis Rate and Mechanism of 2-Ethylhexyl Oleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of 2-Ethylhexyl oleate (EHO), a long-chain wax ester. Due to its use as an emollient and lubricant in various formulations, understanding its stability and degradation pathways is critical. This document details the primary mechanisms of hydrolysis—acid-catalyzed, base-catalyzed (saponification), and enzymatic—and outlines experimental methodologies for their investigation. While specific kinetic data for this compound hydrolysis is not extensively available in public literature, this guide synthesizes established principles of ester chemistry and provides data from analogous long-chain wax esters to serve as a valuable reference.

Mechanisms of Hydrolysis

The hydrolysis of this compound involves the cleavage of its ester bond to yield Oleic Acid and 2-Ethylhexanol. This reaction can be initiated through three primary pathways.

Acid-Catalyzed Hydrolysis

Under acidic conditions and in the presence of water, the hydrolysis of this compound is a reversible reaction that is the reverse of Fischer esterification. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Caption: Acid-Catalyzed Hydrolysis Mechanism of this compound.

Base-Catalyzed Hydrolysis (Saponification)

In the presence of a strong base, such as sodium hydroxide (NaOH), the hydrolysis of this compound is an irreversible process known as saponification. The hydroxide ion acts as a nucleophile, directly attacking the carbonyl carbon. The reaction is driven to completion because the final step, an acid-base reaction between the carboxylic acid and the alkoxide, is highly favorable.

Caption: Base-Catalyzed Hydrolysis (Saponification) of this compound.

Enzyme-Catalyzed Hydrolysis

Lipases and esterases are enzymes that catalyze the hydrolysis of esters. This is the primary metabolic pathway for esters in biological systems. The reaction typically occurs at a neutral pH and involves a catalytic triad (e.g., Ser-His-Asp) in the enzyme's active site. The serine residue acts as a nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate and then an acyl-enzyme intermediate, releasing the alcohol. The acyl-enzyme intermediate is subsequently hydrolyzed by water to release the carboxylic acid and regenerate the enzyme.

Caption: Simplified Ping-Pong Bi-Bi Mechanism for Lipase-Catalyzed Hydrolysis.

Hydrolysis Rate Data

Quantitative kinetic data for the hydrolysis of this compound is scarce in peer-reviewed literature. However, data from analogous long-chain wax esters can provide insight into the expected reaction rates, particularly for enzymatic hydrolysis. The rate of hydrolysis is influenced by the chain lengths of both the fatty acid and alcohol moieties, as well as the degree of unsaturation.[1][2]

One study on the enzymatic hydrolysis of the wax ester cetyl palmitate (a C16:0 acid and C16:0 alcohol ester) provides a useful kinetic benchmark.[3]

Table 1: Representative Kinetic Data for Enzymatic Wax Ester Hydrolysis

| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | Source |

|---|---|---|---|---|

| Cetyl Palmitate | Wax Ester Hydrolase (from S. fradiae) | 850 | 11.63 | [3] |

| this compound | Data Not Available | N/A | N/A | - |

Note: This table serves as an example. Km (Michaelis constant) and kcat (turnover number) are standard enzyme kinetic parameters. Lower Km indicates higher affinity of the enzyme for the substrate, and higher kcat indicates a faster reaction rate.

For chemical hydrolysis (acidic or basic), the rate is typically described by a second-order rate law, dependent on the concentrations of the ester and the catalyst (H⁺ or ⁻OH). The rate constants are highly dependent on temperature, solvent, and pH.

Experimental Protocols

Investigating the hydrolysis rate of this compound requires a robust experimental design that accounts for its low water solubility and the need for sensitive analytical techniques.

Protocol for Determining Enzymatic Hydrolysis Rate

This protocol outlines a method to determine the kinetic parameters of lipase-catalyzed hydrolysis of this compound.

1. Materials and Reagents:

-

This compound (substrate, >98% purity)

-

Lipase/Esterase of interest (e.g., Porcine Pancreatic Lipase, Candida antarctica Lipase B)

-

Buffer solution (e.g., 50 mM Tris-HCl or phosphate buffer, pH 7.0-8.0)

-

Emulsifying agent (e.g., gum arabic or Triton X-100) to disperse the substrate

-

Organic solvent (e.g., isopropanol or acetonitrile) for quenching the reaction and sample preparation

-

Internal standard for chromatography (e.g., heptadecanoic acid)

-

High-purity solvents for chromatography (e.g., hexane, ethyl acetate for GC; acetonitrile, water for HPLC)

2. Instrumentation:

-

Thermostatted shaking water bath or incubator

-

Vortex mixer and sonicator

-

Centrifuge

-

Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS), or High-Performance Liquid Chromatograph (HPLC) with UV or MS detector.

3. Substrate Emulsion Preparation:

-

Prepare a stock solution of this compound in a suitable solvent like hexane.

-

Prepare an aqueous buffer solution containing the emulsifying agent (e.g., 1% w/v gum arabic).

-

Add a known amount of the ester stock solution to the emulsifier solution.

-

Emulsify the mixture by vortexing and sonicating until a stable, milky emulsion is formed. The organic solvent should be evaporated under a stream of nitrogen if necessary.

4. Enzymatic Reaction:

-

Equilibrate separate vials containing the substrate emulsion and the enzyme solution to the desired reaction temperature (e.g., 37°C).

-

Initiate the reaction by adding a small volume of the enzyme solution to the substrate emulsion. The final reaction volume may be 1-5 mL.

-

Incubate the reaction mixture in the thermostatted shaker for a defined period (e.g., 0, 5, 10, 20, 30, 60 minutes).

-

At each time point, withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

5. Reaction Quenching and Sample Preparation:

-

Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution (e.g., 900 µL of isopropanol or a 1:1 mixture of chloroform:methanol) and the internal standard. This will denature the enzyme and solubilize the lipids.[1]

-

Vortex the mixture thoroughly.

-

Centrifuge the sample to pellet the denatured protein.

-

Transfer the supernatant to a new vial for analysis. The sample may require derivatization (e.g., methylation of the fatty acid) depending on the analytical method.[4]

6. Analytical Quantification (GC-MS Example):

-

Method: A high-temperature GC-MS method is suitable for analyzing the remaining this compound and the product, 2-Ethylhexanol. Alternatively, the released oleic acid can be analyzed after derivatization to its methyl ester (FAME).[4][5]

-

Column: Use a high-temperature capillary column (e.g., DB-1ht).[5]

-

Temperature Program: Start at a low temperature (e.g., 120°C) and ramp to a high temperature (e.g., 380-390°C) to elute the high-boiling-point ester.[5]

-

Analysis: Quantify the decrease in the this compound peak area or the increase in the oleic acid (as FAME) peak area over time, relative to the internal standard.

7. Data Analysis:

-

Plot the concentration of substrate remaining or product formed versus time.

-

Calculate the initial reaction velocity (v₀) from the linear portion of the curve.

-

Repeat the experiment with varying substrate concentrations to determine Km and Vmax by fitting the data to the Michaelis-Menten equation using non-linear regression software.

Experimental Workflow Diagram

The following diagram visualizes the key steps in a typical experimental workflow for studying the hydrolysis of this compound.

Caption: Experimental Workflow for Kinetic Analysis of Ester Hydrolysis.

References

- 1. sciforschenonline.org [sciforschenonline.org]

- 2. sciforschenonline.org [sciforschenonline.org]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of 2-Ethylhexyl Oleate and Its Metabolites: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive toxicological profile of 2-Ethylhexyl oleate, a common ingredient in cosmetics and industrial applications. The document details its metabolism and the toxicological profiles of its primary metabolites, 2-Ethylhexanol and oleic acid. It includes a thorough review of acute and chronic toxicity, irritation and sensitization potential, mutagenicity, and reproductive and developmental effects. All quantitative data is summarized in structured tables for comparative analysis. Detailed methodologies for key toxicological studies are provided, and a key signaling pathway associated with the toxicity of a primary metabolite is visualized. This guide is intended to be a critical resource for researchers, scientists, and drug development professionals in assessing the safety of this compound.

Introduction

This compound (CAS No. 26399-02-0) is the ester of 2-ethylhexyl alcohol and oleic acid.[1] It is a clear, pale yellowish liquid with applications as a skin conditioning agent and emollient in cosmetic formulations, and as a component in lubricants, greases, adhesives, and textile treatment products.[2] Given its widespread use, a thorough understanding of its toxicological profile is essential for risk assessment. Upon dermal or oral exposure, this compound is expected to be hydrolyzed to its constituent metabolites: 2-Ethylhexanol and oleic acid. Therefore, the toxicological assessment of this compound must also consider the profiles of these metabolites.

Metabolism

Systemic exposure to this compound is expected following oral and inhalation routes.[3] Dermal absorption is considered to be limited due to its high lipophilicity and low water solubility.[4] The primary metabolic pathway for this compound is hydrolysis, catalyzed by esterases, into 2-Ethylhexanol and oleic acid.

Figure 1: Metabolic pathway of this compound.

Toxicological Profile of this compound

The available data indicates that this compound has a low order of acute toxicity.

Acute Toxicity

Quantitative data on the acute toxicity of this compound is summarized in the table below.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Mouse | Oral | > 5000 mg/kg bw | [5] |

| LC50 | Rat | Inhalation | > 1.49 mg/L air | [6] |

| LD50 | - | Dermal | No data available | [6] |

Skin and Eye Irritation

Studies conducted on rabbits indicate that this compound is not irritating to the skin and eyes.[3] In a study following OECD Test Guideline 404, undiluted this compound applied to rabbit skin for 4 hours resulted in slight, reversible erythema in some animals.[7]

Sensitization

There are currently no available studies in humans or animals on the skin or respiratory sensitization potential of this compound.[3]

Mutagenicity

This compound has not been found to have genotoxic potential in in vitro studies.[3] Negative results were observed in a bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell gene mutation test.[7]

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of this compound have not been performed.[3] The assessment of these endpoints relies on the toxicological data of its metabolites.

Carcinogenicity

There are no carcinogenicity studies available for this compound.[5]

Toxicological Profile of Metabolites

2-Ethylhexanol

2-Ethylhexanol is the alcohol moiety of this compound. Its toxicological profile is more extensively studied.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 2000-3700 mg/kg bw | [8] |

| LD50 | Mouse | Oral | 3200-6400 mg/kg bw | [8] |

| LD50 | Rat | Dermal | > 3000 mg/kg bw | |

| LC50 | Rat | Inhalation | < 5 mg/L |

| Species | Duration | NOAEL/LOAEL | Effects | Reference |

| Rat | 91 days | NOAEL = 250 mg/kg/day | - | [8] |

| Rat | 90 days | NOAEL = 125 mg/kg bw/day | Liver and stomach effects at LOAEL of 250 mg/kg bw/day |

| Species | Route | NOAEL/LOAEL | Effects | Reference |

| Rat | Dermal | Maternal Toxicity NOAEL = 252 mg/kg/day | Skin irritation | |

| Rat | Dermal | Developmental Toxicity NOAEL > 2520 mg/kg/day | No teratogenicity or treatment-related developmental effects | |

| Rat | Oral | Developmental Toxicity NOAEL = 130 mg/kg bw/day | Developmental toxicity, but not teratogenicity, in the absence of marked maternal toxicity |

Subchronic exposure to 2-Ethylhexanol has been shown to cause liver dysfunction and peroxisome proliferation in rats.[3] This effect is believed to be mediated through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). 2-Ethylhexanol is metabolized to 2-ethylhexanoic acid, which acts as a PPARα agonist. Activation of PPARα leads to the transcription of genes involved in fatty acid oxidation.

Figure 2: 2-Ethylhexanol-mediated PPARα activation pathway.

Oleic Acid

Oleic acid is a naturally occurring fatty acid and is generally considered to have low toxicity.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 25,000 - 74,000 mg/kg | |

| Subchronic | Rat | Oral | Underdeveloped mammary glands and ovarian cysts at ~7500 mg/kg bw/day | [3] |

Experimental Protocols

The toxicological studies cited in this guide were predominantly conducted following standardized OECD guidelines to ensure data quality and comparability. Below are detailed methodologies for the key experiments.

OECD TG 404: Acute Dermal Irritation/Corrosion

Figure 3: Experimental workflow for OECD TG 404.

-

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

-

Test System: Healthy, young adult albino rabbits.

-

Procedure:

-

Approximately 24 hours before the test, the dorsal area of the trunk is clipped free of hair.

-

0.5 mL of the liquid test substance is applied to a small area (approximately 6 cm²) of skin and covered with a gauze patch and semi-occlusive dressing.

-

The exposure duration is 4 hours.

-

Following exposure, the dressing and any residual test substance are removed.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

The severity of the reactions is scored according to a standardized grading system (e.g., Draize scale).

-

The reversibility of the effects is observed for up to 14 days.

-

OECD TG 471: Bacterial Reverse Mutation Test (Ames Test)

-

Objective: To detect gene mutations induced by chemical substances.

-

Test System: At least five strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for S. typhimurium).

-

Procedure:

-

The test is performed with and without an exogenous metabolic activation system (S9 mix from rat liver).

-

Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal glucose agar plate.

-

Pre-incubation Method: The test substance, bacterial culture, and S9 mix (if used) are incubated together before being mixed with the top agar and plated.

-

The plates are incubated at 37°C for 48-72 hours.

-

The number of revertant colonies (colonies that have mutated to regain the ability to synthesize the required amino acid) is counted.

-

A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the solvent control.

-

Conclusion

This compound exhibits a low order of acute toxicity via the oral and inhalation routes. It is not a skin or eye irritant and is not considered to be mutagenic based on in vitro studies. While data on the parent compound for reproductive, developmental, and carcinogenic effects are lacking, the toxicological profiles of its metabolites, 2-Ethylhexanol and oleic acid, provide valuable insights. 2-Ethylhexanol shows some evidence of developmental toxicity at high doses and can induce liver effects through the activation of PPARα. Oleic acid demonstrates very low toxicity. Overall, under normal conditions of use in cosmetic and industrial applications, this compound is not expected to pose a significant health risk. However, the data gaps, particularly for dermal acute toxicity and chronic effects of the parent compound, should be noted for a complete risk assessment.

References

- 1. zora.uzh.ch [zora.uzh.ch]

- 2. Peroxisome proliferator-activated receptor α mediates di-(2-ethylhexyl) phthalate transgenerational repression of ovarian Esr1 expression in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Manufacturers, with SDS [mubychem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

Physicochemical characteristics of bio-based 2-Ethylhexyl oleate

An In-depth Technical Guide to the Physicochemical Characteristics of Bio-based 2-Ethylhexyl Oleate

Introduction

This compound is a biodegradable and versatile fatty acid ester synthesized from renewable resources, specifically through the esterification of oleic acid and 2-ethylhexanol.[1][2] Oleic acid is a monounsaturated fatty acid commonly derived from vegetable oils like palm oil.[1][3] This bio-based ester is recognized for its excellent lubricity, hydrolytic stability, low volatility, and good color stability, positioning it as a high-performance and environmentally considerate alternative to traditional mineral oil-based products.[1][4][5] Its applications are extensive, ranging from a base oil in lubricants and metalworking fluids to an emollient in personal care products and a plasticizer in polymers and coatings.[1][2][6] This document provides a comprehensive overview of its key physicochemical properties, the standard methodologies for their determination, and a visual representation of its synthesis and characterization workflow.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound, compiled from various technical datasheets and research articles. These parameters are critical for evaluating its performance as a lubricant base stock.

| Property | Value | Test Method / Remarks | Reference(s) |

| Kinematic Viscosity @ 40°C | 7.0 - 9.0 cSt (mm²/s) | - | [7] |

| 7.8 cSt (mm²/s) | - | [8] | |

| 8 cSt (mm²/s) | - | [9] | |

| Kinematic Viscosity @ 100°C | 2.7 mm²/s | DIN 51562 part 1 | [4] |